5-BROMO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BROMO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H23BrClN3O3S2 and its molecular weight is 532.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-BROMO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core linked to a benzothiazole moiety and a morpholine substituent. The presence of bromine and methoxy groups enhances its chemical reactivity and biological potential. The molecular formula and key structural characteristics are summarized in the table below:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H22BrN3O2S |
Molecular Weight | 413.35 g/mol |
Anticancer Properties
Research has indicated that thiophene carboxamide derivatives exhibit significant anticancer activity. A study highlighted the synthesis of various thiophene carboxamide derivatives, where compounds similar to the target compound demonstrated promising activity against Hep3B (Hepatocellular carcinoma) cell lines with IC50 values as low as 5.46 µM . These compounds were shown to disrupt spheroid formation in cancer cells, indicating their potential as effective anticancer agents.
The mechanism by which these compounds exert their anticancer effects often involves interaction with tubulin, similar to the known anticancer drug Combretastatin A-4 (CA-4). The binding affinity to tubulin is critical for inhibiting cancer cell proliferation. Studies using molecular docking simulations revealed that the target compound could effectively bind to the colchicine site on tubulin, suggesting a potential pathway for inducing cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzothiazole and thiophene rings significantly influence biological activity. For instance:
- Bromine Substitution : The presence of bromine at specific positions enhances binding affinity to target proteins.
- Methoxy Group : The methoxy group on the benzothiazole ring is crucial for maintaining solubility and enhancing biological activity.
- Morpholine Linkage : The morpholine moiety contributes to the compound's overall stability and interaction with biological targets.
Study 1: Antitumor Efficacy
In a comparative study, several thiophene-based compounds were synthesized and tested against various cancer cell lines. Among them, compounds structurally related to the target compound showed IC50 values ranging from 2.77 µM to 12.58 µM against Hep3B cells . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Study 2: Molecular Docking Analysis
Another significant study utilized molecular docking techniques to evaluate the binding interactions of similar compounds with tubulin. The results indicated that modifications leading to increased hydrophobic interactions significantly improved binding affinity, which correlates with enhanced anticancer activity .
特性
IUPAC Name |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2.ClH/c1-13-3-4-14(26-2)17-18(13)29-20(22-17)24(8-7-23-9-11-27-12-10-23)19(25)15-5-6-16(21)28-15;/h3-6H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUXDWAFBCEMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。